(2-Bromo-4-formylphenyl) thiophene-2-carboxylate
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Overview
Description
(2-Bromo-4-formylphenyl) thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-formylphenyl) thiophene-2-carboxylate typically involves the bromination of 4-formylphenyl thiophene-2-carboxylate. This can be achieved through a series of reactions including halogenation and esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-formylphenyl) thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-4-formylphenyl) thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of organic semiconductors and conjugated polymers .
Biology and Medicine
In biology and medicine, thiophene derivatives are explored for their potential pharmacological properties. They exhibit activities such as anticancer, anti-inflammatory, and antimicrobial effects .
Industry
In the industrial sector, thiophene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Mechanism of Action
The mechanism of action of (2-Bromo-4-formylphenyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Bromo-4-formylphenyl) thiophene-2-carboxylate include other brominated thiophene derivatives and formyl-substituted thiophenes .
Uniqueness
What sets this compound apart is its unique combination of bromine and formyl functional groups, which confer distinct reactivity and properties. This makes it a versatile intermediate for the synthesis of a wide range of functional materials and bioactive compounds .
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO3S/c13-9-6-8(7-14)3-4-10(9)16-12(15)11-2-1-5-17-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGULOSOEARNFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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